molecular formula C7H4ClFN2 B13128674 2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile

2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile

Cat. No.: B13128674
M. Wt: 170.57 g/mol
InChI Key: WNCXSBRWEMODPO-UHFFFAOYSA-N
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Description

2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile is an organic compound with the molecular formula C7H4ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile typically involves the halogenation of pyridine derivatives followed by the introduction of the acetonitrile group. One common method involves the reaction of 6-chloro-5-fluoropyridine with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors. The acetonitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile
  • 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile
  • (6-Chloro-2-fluoropyridin-3-yl)methanol

Uniqueness

2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile is unique due to the specific positioning of the chloro and fluoro groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the acetonitrile group also adds to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

2-(6-chloro-5-fluoropyridin-3-yl)acetonitrile

InChI

InChI=1S/C7H4ClFN2/c8-7-6(9)3-5(1-2-10)4-11-7/h3-4H,1H2

InChI Key

WNCXSBRWEMODPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)Cl)CC#N

Origin of Product

United States

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